molecular formula C9H7BrO2 B2822254 (7-Bromobenzofuran-2-yl)methanol CAS No. 1467056-12-7

(7-Bromobenzofuran-2-yl)methanol

Cat. No.: B2822254
CAS No.: 1467056-12-7
M. Wt: 227.057
InChI Key: ADKOPYYFYXNNCS-UHFFFAOYSA-N
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Description

(7-Bromobenzofuran-2-yl)methanol: is a chemical compound with the molecular formula C9H7BrO2 . It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a bromine atom at the 7th position and a hydroxymethyl group at the 2nd position of the benzofuran ring makes this compound unique and of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromobenzofuran-2-yl)methanol typically involves the bromination of benzofuran followed by the introduction of a hydroxymethyl group. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: (7-Bromobenzofuran-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (7-Bromobenzofuran-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It serves as a scaffold for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings .

Mechanism of Action

The mechanism of action of (7-Bromobenzofuran-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: (7-Bromobenzofuran-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(7-bromo-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKOPYYFYXNNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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